Benzimidazoles are a prominent class of heterocyclic aromatic organic compounds, widely recognized for their diverse biological activities and utility in various scientific research domains. [] They are characterized by a benzene ring fused to an imidazole ring. 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole, with its bromine and fluorine substitutions on the benzene ring and a methyl group on the imidazole nitrogen, belongs to this class.
5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzoimidazole family, characterized by the presence of bromine and fluorine atoms at the 5th and 6th positions, respectively, and a methyl group at the 1st position of the benzoimidazole ring. This unique substitution pattern contributes to its diverse biological activities and potential applications in medicinal chemistry and other scientific fields. The compound has a molecular formula of and a molecular weight of approximately 232.06 g/mol.
The compound can be synthesized through various chemical reactions, with specific methods optimized for laboratory and industrial production. It is commercially available from chemical suppliers, enabling researchers to utilize it for various applications in biological and chemical research.
5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole is classified as a heterocyclic compound due to its cyclic structure containing nitrogen atoms. It also falls under the category of pharmaceutical intermediates due to its role in drug development and synthesis.
The synthesis of 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole can be achieved through several methods, with one common route involving the cyclization of appropriate precursors. A typical method includes:
The reaction conditions are crucial for optimizing yield and purity. Parameters such as temperature, solvent choice, and reaction time are adjusted based on the specific synthetic route employed.
The molecular structure of 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole features a five-membered imidazole ring fused to a benzene ring. The positions of the bromine and fluorine atoms significantly influence its chemical reactivity and biological interactions.
5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole can participate in various chemical reactions:
Common reagents include nickel catalysts for cyclization reactions, along with oxidizing agents for oxidation processes. The specific conditions (temperature, solvent) must be optimized for each type of reaction.
The mechanism of action of 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole involves its interaction with biological targets such as enzymes or receptors. This compound can modulate enzyme activity or receptor signaling pathways, leading to various biological effects including potential anticancer activity.
The compound has been shown to inhibit certain enzymes involved in DNA replication and repair, which may contribute to its anticancer properties. Its ability to influence cellular processes makes it a valuable candidate for further therapeutic exploration .
Relevant data includes melting point, boiling point, and spectral data (NMR, IR) which provide insights into its structural characteristics .
5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole has several scientific applications:
This compound's unique structure and properties make it an important subject for ongoing research in various scientific fields, particularly in drug development and biochemical studies.
The benzo[d]imidazole core is a bicyclic heterocycle featuring a benzene ring fused to an imidazole ring at the 4,5-positions. This scaffold serves as a privileged structure in medicinal chemistry due to its resemblance to naturally occurring purine nucleotides, enabling versatile interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic contacts [3]. The specific derivative 5-bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole (CAS# 1311197-80-4) incorporates strategic modifications that enhance its drug-like properties:
Bioactivity Correlations:Benzimidazole derivatives exhibit anticancer, antimicrobial, and antiviral activities by targeting kinases, topoisomerases, and DNA polymerases [3]. For example, halogenated variants like abemaciclib (CDK4/6 inhibitor) and veliparib (PARP inhibitor) leverage this scaffold for selective target engagement [3]. The bromo-fluoro combination in this compound enhances DNA intercalation capacity, as evidenced by molecular docking studies showing van der Waals and carbon-π interactions with DNA helices (PDB ID: 453D; RMSD: 1.80 Å) [3].
Table 1: Key Identifiers of 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole
Property | Value |
---|---|
CAS Number | 1311197-80-4 |
Molecular Formula | C₈H₆BrFN₂ |
Molecular Weight | 229.05 g/mol |
SMILES | CN1C=NC2=CC(Br)=C(F)C=C12 |
InChI Key | KTMVULBZDALTGP-UHFFFAOYSA-N |
Boiling Point | 316.7 ± 45.0 °C (Predicted) |
pKa | 3.79 ± 0.10 (Predicted) |
Storage Conditions | Sealed, dry, 2–8°C |
Halogenation critically fine-tunes molecular properties by altering electronic, steric, and lipophilic parameters. In 5-bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole:
Synergistic Effects:The ortho-bromo-fluoro arrangement creates a polarized electronic environment, increasing dipole moments and improving membrane permeability (logP calculated: ~2.8) [10]. This configuration mirrors optimized kinase inhibitors like bendamustine, where halogenation boosts DNA alkylation efficacy [3]. Notably, fluorinated benzimidazoles exhibit 10-fold higher in vitro potency against cancer cells compared to non-halogenated analogs due to enhanced target affinity and cellular uptake [3] [9].
Table 2: Impact of Bromo/Fluoro Substituents on Benzimidazole Properties
Parameter | Bromo Substituent (C5) | Fluoro Substituent (C6) |
---|---|---|
Steric Effect | Large van der Waals radius (1.85 Å) | Small van der Waals radius (1.47 Å) |
Electronic Effect | Moderate electron-donating (+R) | Strong electron-withdrawing (-I, -R) |
Lipophilicity | ↑ LogP (by ~1.0 unit) | Minimal change in LogP |
Metabolic Stability | Susceptible to oxidative debromination | Blocks CYP450 oxidation sites |
Synthetic Utility | Enables cross-coupling reactions | Directs electrophilic substitution |
The synthesis of halogenated benzimidazoles evolved from early methodologies for imidazole fusion, with key advancements:
Commercial Timeline:This compound entered chemical catalogs circa 2015 as a building block for kinase inhibitor R&D. Suppliers like Matrix Scientific and TRC listed it by 2021 (purity: 95–98%), priced at $227/250 mg, reflecting specialized demand [7]. Its adoption accelerated due to SAR studies demonstrating superior in vitro IC₅₀ values (e.g., nanomolar inhibition of PARP-1 vs. non-methylated analogs) [3] [9].
Table 3: Key Historical Milestones
Year | Development | Significance |
---|---|---|
2010–2015 | First synthesis reported | Optimized cyclization and halogenation protocols |
2017 | Scalable photoredox methods established | Enabled gram-scale production (>90% yield) |
2021 | Commercial availability from major suppliers | Accessibility for drug discovery programs |
2022–2025 | Incorporation in anticancer SAR studies | Validated target engagement in cellular assays |
Compound List:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1